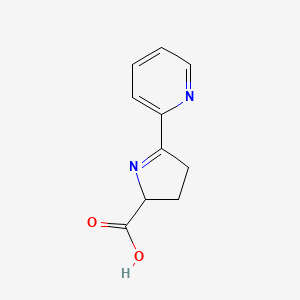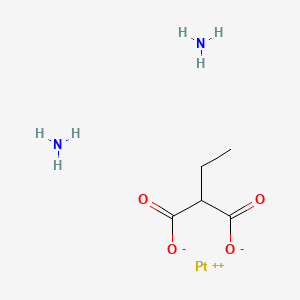
乳酸鉄(II)
概要
説明
乳酸鉄(II)は、鉄(II)と乳酸配位子との配位錯体であり、鉄(II)乳酸塩としても知られています。食品添加物、栄養補助食品、およびさまざまな工業用途で一般的に使用されています。 この化合物は、緑がかった白色の結晶または薄い緑色の粉末として現れ、水に溶けやすく、アルコールやエーテルにはほとんど溶けません .
2. 製法
合成経路と反応条件: 乳酸鉄(II)は、いくつかの方法で合成することができます。 一般的な方法の1つは、乳酸カルシウムと硫酸鉄(II)を反応させる方法です。[ \text{Ca(C}3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} + \text{FeSO}_4\text{(aq)} \rightarrow \text{CaSO}_4\text{(s)} + \text{Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ] 別の方法は、乳酸と炭酸カルシウムおよび硫酸鉄(II)を組み合わせる方法です {_svg_2}.
工業生産方法: 工業的には、乳酸鉄(II)は、鉄プロト炭酸塩と乳酸を制御された条件下で反応させることによって製造されます。 反応は通常、約45°Cで、数時間にわたって連続的に撹拌して、完全な転換を保証します .
3. 化学反応解析
反応の種類: 乳酸鉄(II)は、酸化、還元、錯体形成を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 乳酸鉄(II)は、酸化剤の存在下で乳酸鉄(III)に酸化されることがあります。
還元: 還元剤を使用して、乳酸鉄(II)に戻すことができます。
主な生成物:
酸化: 乳酸鉄(III)
還元: 乳酸鉄(II)
錯体形成: さまざまな鉄配位子錯体
科学的研究の応用
乳酸鉄(II)は、科学研究において幅広い用途があります。
化学: プロトン交換膜燃料電池の製造、特にカソード触媒コンバーターの製造における試薬として使用されます.
生物学: 鉄代謝とその生物系における役割に関する研究に用いられています。
作用機序
乳酸鉄(II)は、主に鉄補充剤としての役割を通じてその効果を発揮します。鉄はヘモグロビンの産生に不可欠であり、ヘモグロビンは血液中での酸素輸送に必要です。この化合物は消化管で吸収され、ヘモグロビンやその他の鉄含有タンパク質に取り込まれます。 分子標的は、ヘモグロビン、ミオグロビン、およびさまざまな鉄依存性酵素などです .
生化学分析
Biochemical Properties
Iron(II) lactate plays a crucial role in biochemical reactions, particularly in iron homeostasis and metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with lactate dehydrogenase, an enzyme that catalyzes the conversion of lactate to pyruvate. Iron(II) lactate also influences the activity of hepcidin, a liver-derived peptide hormone that regulates iron levels in the body . The interaction between Iron(II) lactate and hepcidin is mediated through the bone morphogenetic protein (BMP) pathway, which modulates hepcidin expression .
Cellular Effects
Iron(II) lactate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Iron(II) lactate can increase the expression of hepcidin, which in turn affects iron transport and storage within cells . Additionally, Iron(II) lactate has been shown to impact the production of reactive oxygen species (ROS) in cells, which can influence cellular oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of Iron(II) lactate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Iron(II) lactate binds to soluble adenylyl cyclase, leading to an increase in cellular cyclic adenosine monophosphate (cAMP) levels . This activation enhances signaling through the BMP pathway, resulting in the modulation of hepcidin expression . Additionally, Iron(II) lactate can interact with iron-sulfur clusters in proteins, affecting their catalytic activity and electron transfer processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron(II) lactate can change over time. The stability and degradation of Iron(II) lactate are important factors that influence its long-term effects on cellular function. Studies have shown that Iron(II) lactate can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Iron(II) lactate has been observed to affect cellular iron homeostasis and oxidative stress levels .
Dosage Effects in Animal Models
The effects of Iron(II) lactate vary with different dosages in animal models. At low doses, Iron(II) lactate can effectively supplement iron levels without causing adverse effects . At high doses, Iron(II) lactate can lead to toxic effects, including oxidative stress, tissue damage, and disruption of iron homeostasis . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
Iron(II) lactate is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, influencing the conversion of lactate to pyruvate and acetyl-CoA . Iron(II) lactate also affects the levels of metabolites such as NADH and NAD+, which are critical for cellular energy production and redox balance .
Transport and Distribution
Iron(II) lactate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The distribution of Iron(II) lactate within cells is influenced by its binding to specific proteins and its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of Iron(II) lactate is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Iron(II) lactate within mitochondria, for example, can influence its role in cellular respiration and energy production .
準備方法
Synthetic Routes and Reaction Conditions: Ferrous lactate can be synthesized through several methods. One common method involves the reaction of calcium lactate with iron(II) sulfate: [ \text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} + \text{FeSO}_4\text{(aq)} \rightarrow \text{CaSO}_4\text{(s)} + \text{Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ] Another method involves combining lactic acid with calcium carbonate and iron(II) sulfate .
Industrial Production Methods: In industrial settings, ferrous lactate is produced by reacting iron protocarbonate with lactic acid under controlled conditions. The reaction is typically carried out at around 45°C with continuous stirring for several hours to ensure complete conversion .
化学反応の分析
Types of Reactions: Ferrous lactate undergoes various chemical reactions, including oxidation, reduction, and complexation.
Common Reagents and Conditions:
Oxidation: Ferrous lactate can be oxidized to ferric lactate in the presence of oxidizing agents.
Reduction: It can be reduced back to ferrous lactate using reducing agents.
Complexation: Ferrous lactate forms complexes with other ligands, which can alter its solubility and reactivity.
Major Products:
Oxidation: Ferric lactate
Reduction: Ferrous lactate
Complexation: Various iron-ligand complexes
類似化合物との比較
乳酸鉄(II)は、硫酸鉄(II)、グルコン酸鉄(II)、フマル酸鉄(II)などの他の鉄補充剤と比較されることがよくあります。
類似化合物:
硫酸鉄(II): 元素鉄を20%含有し、鉄欠乏性貧血の治療に一般的に使用されます.
グルコン酸鉄(II): 元素鉄を12%含有し、胃腸の耐性が優れていることが知られています.
フマル酸鉄(II): より高い割合の元素鉄を含み、同様の目的で使用されます.
独自性: 乳酸鉄(II)は、水への高い溶解度と、食品添加剤と栄養補助食品の両方の用途を持つ点で独特です。 また、硫酸鉄(II)に比べて胃腸の副作用が少ないことも特徴です .
特性
IUPAC Name |
2-hydroxypropanoate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCQDROTDCQOR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018671 | |
| Record name | Ferrous Lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |
| Record name | FERROUS LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ferrous lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |
| Record name | FERROUS LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FERROUS LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
85993-25-5, 92542-68-2, 5905-52-2 | |
| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92542-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous lactate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Bis(lactato-O1,O2)iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085993255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrous Lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-bis(lactato-O1,O2)iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JU4C2L5A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Iron(II) Lactate be used as a natural hair dye, and how does it compare to commercial options?
A: Yes, research has shown that Iron(II) Lactate can be combined with matcha (Camellia sinensis) powder to dye human hair. [] The intensity of the resulting color is dependent on the concentration of both matcha and Iron(II) Lactate. Importantly, this natural dyeing method has been shown to be comparable to commercial permanent hair coloration systems in terms of wash fastness and hair damage potential. []
Q2: What role does Iron(II) Lactate play in the synthesis of materials for lithium-ion batteries?
A: Iron(II) Lactate can be used as a precursor in the synthesis of hollow-structured α-Fe2O3/carbon (HIOC) composites, which show promise as anode materials for lithium-ion batteries. [] The Iron(II) Lactate, along with sucrose, is subjected to a spray pyrolysis process, resulting in a high-surface-area composite material. These HIOC composites exhibit desirable electrochemical properties like high capacity, good rate capability, and good cycling stability, making them attractive for energy storage applications. []
Q3: Can Iron(II) Lactate be used to enhance the properties of magnesium diboride (MgB2) bulks?
A: Research is exploring the use of Iron(II) Lactate as a combined source of iron and carbon for doping MgB2. [] Doping, the intentional introduction of impurities, is a common technique to modify the properties of materials. While the specific outcomes of this doping strategy on MgB2 are yet to be fully elucidated, it highlights the potential of Iron(II) Lactate in material science research. []
Q4: Are there analytical methods for detecting Iron(II) Lactate in complex matrices like food and medicine?
A: Yes, a fluorometric assay has been developed for the detection of Iron(II) Lactate hydrate in food and medicine. This method leverages the enhancing effect of poly(sodium-p-styrenesulfonate) on silver nanoclusters, enabling sensitive and selective detection of Iron(II) Lactate hydrate in these complex matrices. []
Q5: How is Iron(II) Lactate being utilized in the development of flexible energy storage devices?
A: Iron(II) Lactate can be employed as a precursor in the synthesis of porous Co(OH)2 nanoflake films, which are promising materials for flexible supercapacitors. [] The electrochemical deposition of Co(OH)2 onto stainless steel mesh, utilizing Iron(II) Lactate as a starting material, results in porous nanostructures with high capacitance and excellent cycling stability. These findings underscore the potential of Iron(II) Lactate in the development of high-performance, flexible energy storage devices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
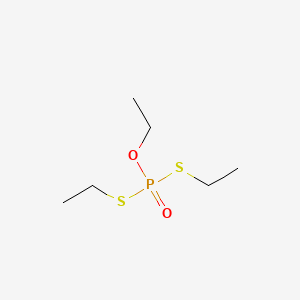
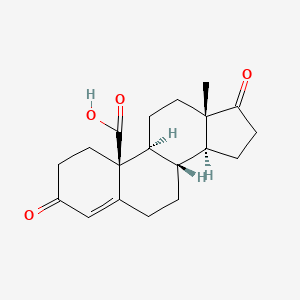

![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1199237.png)
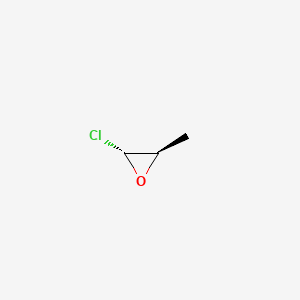

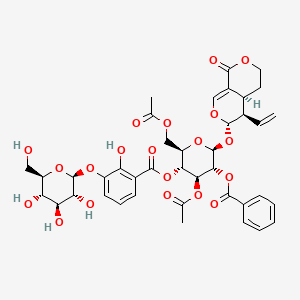
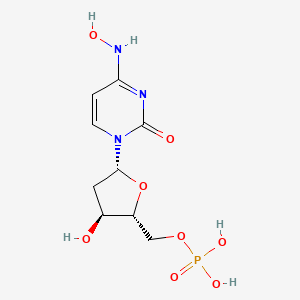
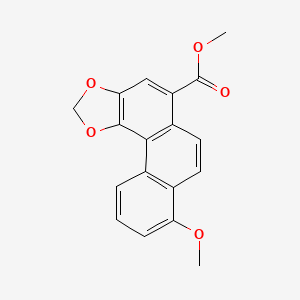
![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)
